molecular formula C4HO4- B1228514 3-Carboxyprop-2-ynoate

3-Carboxyprop-2-ynoate

Cat. No. B1228514
M. Wt: 113.05 g/mol
InChI Key: YTIVTFGABIZHHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylenedicarboxylate(1-) is a dicarboxylic acid monoanion that is the conjugate base of butynedioic acid. It is a conjugate base of a butynedioic acid. It is a conjugate acid of an acetylenedicarboxylate(2-).

Scientific Research Applications

Direct Amidation of Carboxylic Acids

3-Carboxyprop-2-ynoate has been utilized in the direct amidation of carboxylic acids. This process employs ynoates as novel coupling reagents, enabling the formation of structurally diverse amides under mild reaction conditions. This method has wide applicability, including the synthesis of key intermediates in various pharmaceuticals (Xu, Feng, Huang, & Liu, 2018).

Coordination Compounds and Polymeric Structures

Research on the coordination compound of an Er3+ with pent-4-ynoate, a similar compound to this compound, revealed its structure as a carboxylate-bridged one-dimensional polymeric complex. This study provides insights into the role of ynoate ligands in the structure and spectroscopic characteristics of such complexes (Oczko, Woźniak, & Lis, 2015).

Thermal Transformations in Organic Synthesis

The thermal transformation of aryl 3-arylprop-2-ynoates, compounds closely related to this compound, has been studied to understand their behavior under high temperatures. This research contributes to the understanding of thermal reactions in organic synthesis, relevant for designing synthetic pathways and materials (Lellek & Hansen, 2001).

Synthesis of Nitrogen Heterocycles

This compound derivatives have been used in the synthesis of 2-aminoindolizines, a type of nitrogen heterocycle, through 1,3-dipolar cycloaddition reactions. These reactions provide efficient access to complex nitrogen-containing structures, which are important in pharmaceutical chemistry (Brioche, Meyer, & Cossy, 2015).

C–N Esterification in Organic Synthesis

The use of ynoates, including this compound, in the selective C–N esterification of tertiary amines has been explored. This method facilitates the activation of Csp3–N bonds, enabling the formation of valuable organic compounds under metal- and oxidant-free conditions (Sun, Feng, Huang, & Huang, 2020).

Base-Catalyzed Interconversions in Organic Chemistry

Studies on base-catalyzed interconversions involving compounds like pent-2-ynoic, penta-2,3-dienoic, and pent-3-ynoic acids, which are structurally similar to this compound, have contributed to understanding reaction mechanisms and kinetics in organic chemistry (Bushby & Whitham, 1969).

properties

IUPAC Name

4-hydroxy-4-oxobut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIVTFGABIZHHX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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